A Comprehensive Technical Guide to 4-Bromo-2-chlorobenzonitrile (CAS No. 154607-01-9)
A Comprehensive Technical Guide to 4-Bromo-2-chlorobenzonitrile (CAS No. 154607-01-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chlorobenzonitrile, identified by the CAS number 154607-01-9, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a nitrile group and two distinct halogen atoms (bromine and chlorine) on a benzene ring, offers a versatile platform for complex organic syntheses. This document provides an in-depth technical overview of its chemical properties, established synthesis protocols, key applications in drug discovery and development, and essential safety and handling information. The differential reactivity of its functional groups allows for selective and sequential chemical transformations, making it a valuable building block for constructing diverse molecular architectures.
Chemical and Physical Properties
4-Bromo-2-chlorobenzonitrile is a white to off-white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, compiled from various sources. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| CAS Number | 154607-01-9 | [3] |
| Molecular Formula | C₇H₃BrClN | [3][4] |
| Molecular Weight | 216.46 g/mol | [3][4][5] |
| IUPAC Name | 4-bromo-2-chlorobenzonitrile | [5] |
| Synonyms | 2-Chloro-4-bromobenzonitrile | [2] |
| Physical Form | Crystal - Powder / White to very pale yellow or off-white crystalline solid | [1][2][6] |
| Melting Point | 71 - 82 °C | [2][3] |
| Boiling Point | 312.8 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform; sparingly soluble in water. | [2][7] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room Temperature (10°C - 25°C), protect from light | [1][3] |
| InChI Key | AYQBMZNSJPVADT-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-bromo-2-chlorobenzonitrile is primarily achieved through multi-step chemical reactions. The most common routes involve the transformation of commercially available precursors. Below are detailed experimental protocols for two established synthesis methods.
Synthesis from 4-Amino-2-chlorobenzonitrile via Sandmeyer Reaction
A prevalent method for synthesizing 4-bromo-2-chlorobenzonitrile involves the diazotization of 4-amino-2-chlorobenzonitrile followed by a Sandmeyer reaction.
Experimental Protocol:
-
Diazotization: 4-Amino-2-chlorobenzonitrile (38 mmol) is dissolved in concentrated hydrochloric acid (27 ml). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (39 mmol) in water is added dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.[8]
-
Sandmeyer Reaction: The resulting diazonium salt solution is then slowly added to a flask containing copper(I) bromide (53 mmol) in concentrated hydrochloric acid (22 ml) at 0 °C. The reaction mixture is stirred for 2 hours, allowing the temperature to rise to 20 °C.[8]
-
Work-up and Purification: The reaction mixture is poured into ice water (50 ml) and extracted with ethyl acetate (3 x 100 ml). The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution (150 ml) and brine (3 x 100 ml), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (petroleum ether:ethyl acetate, 10:1) to yield 4-bromo-2-chlorobenzonitrile as a white solid (72-75% yield).[8]
Caption: Synthesis of 4-Bromo-2-chlorobenzonitrile via Sandmeyer Reaction.
Synthesis from 2-Chlorotoluene
An alternative synthetic route starts from 2-chlorotoluene, involving bromination followed by conversion of the methyl group to a nitrile.
Experimental Protocol:
-
Bromination: 2-Chlorotoluene is subjected to electrophilic aromatic bromination to produce 4-bromo-2-chlorotoluene. This reaction is typically carried out using a brominating agent in the presence of a Lewis acid catalyst.
-
Nitrile Formation: The methyl group of 4-bromo-2-chlorotoluene is then converted into a nitrile group. While the Sandmeyer reaction is not directly applicable here, ammoxidation is a common industrial method for this transformation.[4][9]
Caption: Synthesis of 4-Bromo-2-chlorobenzonitrile from 2-Chlorotoluene.
Applications in Research and Drug Development
4-Bromo-2-chlorobenzonitrile is a highly valued intermediate in the synthesis of complex organic molecules due to the differential reactivity of its functional groups.[4]
Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[2][4]
-
Androgen Receptor Antagonists: It is a key intermediate in the development of drugs targeting castration-resistant prostate cancer.[3][9] For instance, it is used in the synthesis of androgen receptor antagonists through reactions like the Suzuki coupling.[10]
-
Other Therapeutic Areas: It is also utilized in the synthesis of antidepressants, antipsychotics, and anti-inflammatory drugs.[2]
Agrochemical Applications
In the agrochemical industry, 4-bromo-2-chlorobenzonitrile is an important precursor for the production of pesticides, herbicides, and fungicides.[2][4]
Organic Synthesis
The presence of both bromine and chlorine atoms allows for regioselective reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the more reactive bromine atom can be selectively targeted.[7][9] The nitrile group can be readily transformed into other functional groups like amines or carboxylic acids, further enhancing its synthetic utility.[7]
Caption: Applications of 4-Bromo-2-chlorobenzonitrile.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of 4-bromo-2-chlorobenzonitrile.
| Spectroscopic Data | Description |
| ¹H NMR | The ¹H NMR spectrum typically shows three signals in the aromatic region, corresponding to the three protons on the benzene ring.[9] |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrile, chlorine, and bromine atoms are particularly diagnostic.[9] |
| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) stretching vibration. |
| Mass Spectrometry | Mass spectrometry data will confirm the molecular weight and fragmentation pattern of the compound. |
Note: Specific spectral data can be found in various chemical databases and from commercial suppliers.[5][11]
Safety and Handling
4-Bromo-2-chlorobenzonitrile is a hazardous substance and requires careful handling.
| Hazard Information | Description |
| GHS Pictograms | GHS06 (Skull and crossbones), GHS07 (Exclamation mark) |
| Signal Word | Danger / Warning |
| Hazard Statements | H301/H302: Toxic/Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331/H332: Toxic/Harmful if inhaled. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.[12][13][14]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[12][14]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Immediate medical attention is required.[12][14]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12][14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[12][14]
Conclusion
4-Bromo-2-chlorobenzonitrile is a cornerstone intermediate in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its well-defined reactivity, stemming from the distinct electronic nature of its three functional groups, provides chemists with a reliable and versatile tool for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development.
References
- 1. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872 [biosynth.com]
- 4. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 5. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 154607-01-9|4-Bromo-2-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 12. fishersci.be [fishersci.be]
- 13. canbipharm.com [canbipharm.com]
- 14. fishersci.com [fishersci.com]




